1-Nitropentane

Beschreibung

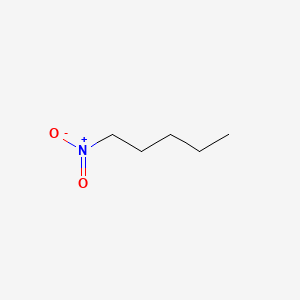

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

1-nitropentane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2/c1-2-3-4-5-6(7)8/h2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVALZCVRLDMXOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20211878 | |

| Record name | 1-Nitropentane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20211878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

117.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

628-05-7 | |

| Record name | 1-Nitropentane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=628-05-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Nitropentane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000628057 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Nitropentane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3645 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Nitropentane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20211878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-nitropentane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.024 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-NITROPENTANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AU9UDR808R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Nitropentane: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and reactivity of 1-nitropentane. The document is intended for researchers, scientists, and professionals in drug development and other fields of chemical synthesis. It includes a detailed summary of its physicochemical properties, spectroscopic data, a robust experimental protocol for its synthesis, and a discussion of its primary chemical transformations.

Chemical Structure and Identification

This compound is a primary nitroalkane characterized by a nitro functional group (-NO₂) attached to the terminal carbon of a five-carbon aliphatic chain.[1][2] Its linear structure results in minimal steric hindrance around the reactive nitro group.[1]

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | This compound[3] |

| CAS Number | 628-05-7[1] |

| Molecular Formula | C₅H₁₁NO₂[1] |

| Molecular Weight | 117.15 g/mol [1] |

| Canonical SMILES | CCCCC--INVALID-LINK--[O-][3] |

| InChI | InChI=1S/C5H11NO2/c1-2-3-4-5-6(7)8/h2-5H2,1H3[3] |

| InChIKey | BVALZCVRLDMXOQ-UHFFFAOYSA-N[3] |

Physicochemical Properties

This compound is a colorless to pale yellow liquid at room temperature.[2] It is less soluble in water but shows good solubility in organic solvents, a property attributable to the moderate polarity imparted by the nitro group.[2]

Table 2: Physicochemical Data for this compound

| Property | Value |

| Density | 0.952 g/mL at 25 °C[2] |

| Boiling Point | 173 °C (at 760 mmHg)[4]; 75-76 °C (at 23 mmHg)[2] |

| Melting Point | -24.33 °C (estimate)[2][5] |

| Flash Point | 61 °C (closed cup)[5] |

| Refractive Index (n20/D) | 1.417[2] |

Experimental Protocols

Synthesis of this compound via Nucleophilic Substitution

The following protocol for the synthesis of this compound is adapted from a reliable procedure for the preparation of primary nitroalkanes published in Organic Syntheses. The reaction proceeds via a nucleophilic substitution of a primary alkyl halide with a nitrite (B80452) salt.

Reaction Scheme:

Synthesis of this compound.

Materials:

-

1-Bromopentane (Reagent grade)

-

Silver nitrite (AgNO₂)

-

Anhydrous diethyl ether

-

Anhydrous magnesium sulfate

-

Distilled water

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Apparatus for filtration under suction

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

Preparation of Silver Nitrite: In a fume hood, under minimal light, a solution of silver nitrate (B79036) in distilled water is added in portions to a stirred solution of sodium nitrite in distilled water. The resulting yellow precipitate of silver nitrite is collected by suction filtration, washed with distilled water, then with alcohol, and finally with ether. It is then dried in a vacuum desiccator.

-

Reaction Setup: A round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel is charged with a stirred suspension of freshly prepared silver nitrite in anhydrous diethyl ether.

-

Addition of 1-Bromopentane: 1-Bromopentane is added dropwise from the dropping funnel to the stirred suspension of silver nitrite over a period of approximately 2 hours. The reaction is exothermic, and the rate of addition should be controlled to maintain a gentle reflux.

-

Reaction Completion: After the addition is complete, the reaction mixture is stirred at room temperature for an additional 24 hours to ensure the completion of the reaction.

-

Work-up: The reaction mixture is filtered to remove the precipitated silver bromide. The filter cake is washed with a small amount of anhydrous diethyl ether, and the washings are combined with the filtrate.

-

Purification: The ether is removed from the filtrate by distillation at atmospheric pressure. The residual liquid is then distilled under reduced pressure to yield pure this compound. The product should be collected as a colorless liquid.

Spectroscopic Data

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by strong absorption bands corresponding to the nitro group and the alkyl chain.

Table 3: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Assignment |

| ~2960-2850 | C-H stretching vibrations of the pentyl group |

| ~1550 | Asymmetric NO₂ stretching |

| ~1378 | Symmetric NO₂ stretching |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy: The proton NMR spectrum provides distinct signals for the protons at different positions along the pentyl chain.

Table 4: ¹H NMR Chemical Shifts for this compound (CDCl₃)

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |

| H -C-NO₂ (α-protons) | ~4.38 | Triplet |

| C-CH ₂-C-NO₂ (β-protons) | ~2.02 | Multiplet |

| C-CH ₂-C-C-NO₂ (γ-protons) | ~1.40 | Multiplet |

| CH ₃-C-C-C-C-NO₂ (δ-protons) | ~1.35 | Multiplet |

| H ₃C-C-C-C-C-NO₂ (ε-protons) | ~0.93 | Triplet |

¹³C NMR Spectroscopy: The carbon NMR spectrum shows five distinct signals corresponding to the five carbon atoms in different chemical environments. The carbon attached to the electron-withdrawing nitro group is the most deshielded.

Table 5: Estimated ¹³C NMR Chemical Shifts for this compound (CDCl₃)

| Carbon Assignment | Estimated Chemical Shift (δ, ppm) |

| C -NO₂ (C1) | ~75 |

| C-C -NO₂ (C2) | ~28 |

| C-C-C -C-NO₂ (C3) | ~26 |

| C -C-C-C-NO₂ (C4) | ~22 |

| C H₃-C-C-C-C-NO₂ (C5) | ~14 |

Mass Spectrometry (MS)

The electron ionization mass spectrum of this compound shows fragmentation patterns typical for nitroalkanes.

Table 6: Major Fragments in the Mass Spectrum of this compound

| m/z | Assignment |

| 117 | [M]⁺ (Molecular ion) |

| 71 | [M - NO₂]⁺ |

| 43 | [C₃H₇]⁺ (Base Peak) |

| 41 | [C₃H₅]⁺ |

| 29 | [C₂H₅]⁺ |

Reactivity and Applications

This compound is a versatile intermediate in organic synthesis, primarily due to the reactivity of the nitro group.[1][2]

Key reactions of this compound.

-

Reduction: The nitro group can be readily reduced to a primary amine using various reducing agents, such as catalytic hydrogenation (H₂ over Pd/C) or metals in acid. This makes this compound a useful precursor for the synthesis of 1-pentanamine.[1]

-

Nef Reaction: In the presence of a base, the α-proton of this compound can be abstracted to form a nitronate anion. Treatment of this anion with strong acid leads to the formation of an aldehyde (pentanal) and nitrous oxide.

-

Michael Addition: The nitronate anion, being a good nucleophile, can participate in Michael addition reactions with α,β-unsaturated carbonyl compounds, leading to the formation of new carbon-carbon bonds.[1]

-

Henry Reaction (Nitroaldol Reaction): The nitronate anion can also add to aldehydes and ketones to form β-nitro alcohols, which are versatile synthetic intermediates.

In terms of applications, this compound serves as a standard for organic nitrogen in environmental analysis, a solvent in certain laboratory settings, and a building block in the synthesis of more complex molecules, including potential pharmaceutical candidates where the nitro group may act as a pharmacophore.[1][5]

Safety and Handling

This compound is a flammable liquid and should be handled with appropriate safety precautions. It is classified as a skin, eye, and respiratory irritant.[3][5] Store in a cool, dry, and well-ventilated area away from sources of ignition. Use of personal protective equipment, including safety goggles, gloves, and a respirator, is recommended when handling this chemical.

Conclusion

This compound is a fundamental primary nitroalkane with well-defined chemical and physical properties. Its versatile reactivity, particularly of the nitro group, makes it a valuable intermediate in organic synthesis for the introduction of a pentyl moiety or a primary amine. This guide provides essential technical information to support its safe and effective use in research and development.

References

- 1. 1-NITROHEXANE(646-14-0) 13C NMR spectrum [chemicalbook.com]

- 2. Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. 1-Nitrohexane | C6H13NO2 | CID 12589 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-Nitropentane (CAS 628-05-7)

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of 1-nitropentane (CAS 628-05-7), a versatile nitroalkane compound. It covers its physicochemical properties, spectroscopic data, safety and handling, and key applications in organic synthesis. Detailed experimental protocols for its synthesis and common transformations are provided to support its practical application in a laboratory setting.

Core Properties and Identification

This compound is a colorless to pale yellow liquid organic compound.[1] As a primary nitroalkane, its chemistry is dominated by the electron-withdrawing nature of the nitro group (-NO2), making it a valuable intermediate in various synthetic pathways.[1][2]

Physicochemical Data

The key physical and chemical properties of this compound are summarized in the table below, providing essential data for experimental design and safety assessments.

| Property | Value | Reference(s) |

| Molecular Formula | C₅H₁₁NO₂ | [1][3][4] |

| Molecular Weight | 117.15 g/mol | [2][5] |

| Density | 0.952 g/mL at 25 °C | [3][4][5] |

| Boiling Point | 75-76 °C at 23 mmHg | [3][4][5] |

| Melting Point | 24.33 °C (estimate) | [3][4] |

| Flash Point | 61 °C (141.8 °F) - closed cup | [5] |

| Refractive Index (n20/D) | 1.417 | [3][4][5] |

| Water Solubility | 1300 mg/L | [6] |

| logP (octanol-water) | 1.97650 | [3] |

Compound Identification

Accurate identification is critical in research and development. The following table lists the primary identifiers for this compound.

| Identifier | Value | Reference(s) |

| CAS Number | 628-05-7 | [3][4][5] |

| IUPAC Name | This compound | [2][7] |

| EC Number | 211-025-3 | [5] |

| SMILES | CCCCC--INVALID-LINK--[O-] | [5][7] |

| InChI | InChI=1S/C5H11NO2/c1-2-3-4-5-6(7)8/h2-5H2,1H3 | [5][7] |

| InChIKey | BVALZCVRLDMXOQ-UHFFFAOYSA-N | [5][7] |

| Synonyms | Nitropentane, Pentane, 1-nitro- | [1][7] |

Spectroscopic and Safety Data

Spectroscopic Analysis

Spectroscopic data is fundamental for structure confirmation and purity assessment. Key spectral features are summarized below.

| Spectrum Type | Key Features and Information | Reference(s) |

| ¹H NMR | Spectra available. Expected signals include a triplet around 4.4 ppm (CH₂-NO₂), a multiplet around 2.0 ppm (-CH₂-CH₂NO₂), multiplets for other methylene (B1212753) groups, and a triplet for the terminal methyl group. | [8] |

| ¹³C NMR | Spectra available. The carbon attached to the nitro group is expected to be the most downfield signal among the aliphatic carbons. | [7] |

| IR Spectroscopy | Spectra available. Characteristic strong asymmetric and symmetric stretching bands for the N-O bonds of the nitro group are expected around 1550 cm⁻¹ and 1370 cm⁻¹, respectively. | [7] |

| Mass Spectrometry | Electron ionization mass spectra are available, showing the molecular ion peak and characteristic fragmentation patterns. | [9] |

Safety and Handling

This compound is classified as an irritant and requires careful handling in a laboratory setting.[5][7]

| Safety Aspect | Information | Reference(s) |

| GHS Pictogram | GHS07 (Exclamation Mark) | [3][5] |

| Signal Word | Warning | [3][5] |

| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [5][7] |

| Precautionary Codes | P261, P264, P280, P302+P352, P305+P351+P338 | [5] |

| Personal Protective Equipment | Eyeshields, gloves, suitable respirator (e.g., type ABEK EN14387 filter). | [5] |

| Storage | Store in a cool, dry, and well-ventilated place. Keep away from heat, sparks, and open flames. | [10] |

| Incompatibilities | Strong bases. | [10] |

| Target Organs | Respiratory system. | [5] |

Synthesis and Reactivity

This compound serves as a valuable building block for introducing a five-carbon chain or for the synthesis of other functional groups, such as primary amines and carbonyls.

Synthesis of this compound

A common laboratory-scale method for the synthesis of primary nitroalkanes is the Victor Meyer reaction, which involves the nucleophilic substitution of an alkyl halide with a nitrite (B80452) salt.[3]

Caption: Synthesis of this compound via the Victor Meyer Reaction.

Experimental Protocol: Synthesis via Victor Meyer Reaction (Generalized)

This protocol describes a generalized procedure for the synthesis of this compound from 1-iodopentane (B145852).

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add freshly prepared silver nitrite (AgNO₂) (1.1 equivalents) to a solution of 1-iodopentane (1.0 equivalent) in anhydrous diethyl ether.

-

Reaction Execution: Heat the mixture to a gentle reflux. The reaction progress can be monitored by the precipitation of silver iodide (AgI). Maintain reflux for several hours until consumption of the starting material is observed (e.g., by TLC or GC analysis).

-

Workup: After cooling to room temperature, filter the reaction mixture to remove the precipitated silver iodide.

-

Purification: Wash the filtrate sequentially with a dilute sodium thiosulfate (B1220275) solution (to remove any residual iodine) and brine. Dry the organic layer over anhydrous magnesium sulfate (B86663) (MgSO₄), filter, and concentrate the solvent under reduced pressure. The crude this compound can be further purified by vacuum distillation to yield the final product.

Key Chemical Transformations

This compound is a precursor to several important functional groups. Its key reactions include reduction to a primary amine and conversion to an aldehyde via the Nef reaction.[2]

Caption: Key Synthetic Transformations of this compound.

Experimental Protocol 1: Reduction to 1-Pentanamine (Generalized)

The nitro group is readily reduced to a primary amine, a crucial functional group in many pharmaceutical compounds.

-

Catalytic Hydrogenation: In a hydrogenation vessel, dissolve this compound (1.0 equivalent) in a suitable solvent such as ethanol (B145695) or ethyl acetate. Add a catalytic amount of palladium on carbon (Pd/C, 5-10 mol%).

-

Reaction: Pressurize the vessel with hydrogen gas (e.g., 50 psi) and stir the mixture vigorously at room temperature.

-

Monitoring: Monitor the reaction by observing hydrogen uptake or by analytical techniques (TLC, GC-MS) until the starting material is fully consumed.

-

Workup: Carefully vent the hydrogen gas and purge the vessel with an inert gas (e.g., nitrogen or argon). Filter the reaction mixture through a pad of celite to remove the catalyst, washing the pad with the reaction solvent.

-

Isolation: Remove the solvent from the filtrate under reduced pressure to yield crude 1-pentanamine. The product can be purified by distillation if necessary.

Experimental Protocol 2: Nef Reaction to Pentanal (Generalized)

The Nef reaction transforms a primary nitroalkane into an aldehyde, providing a method for carbonyl synthesis.[1][6]

-

Nitronate Salt Formation: Dissolve this compound (1.0 equivalent) in an aqueous or alcoholic solution of a strong base like sodium hydroxide (B78521) (NaOH) (1.0 equivalent) at a low temperature (e.g., 0 °C) to form the sodium nitronate salt.

-

Acidic Hydrolysis: Add the solution of the nitronate salt slowly to a vigorously stirred, cold (0 °C) aqueous solution of a strong mineral acid, such as sulfuric acid (H₂SO₄). This step must be performed carefully as the reaction can be exothermic.

-

Reaction Completion: Allow the mixture to stir at low temperature for a short period (e.g., 15-30 minutes).

-

Extraction: Extract the resulting aldehyde (pentanal) from the aqueous mixture using an organic solvent like diethyl ether or dichloromethane.

-

Purification: Combine the organic extracts, wash with a saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate (Na₂SO₄). After filtration, the solvent is carefully removed (as pentanal is volatile) to yield the crude product, which can be purified by distillation.

Applications and Relevance in Drug Development

This compound's utility in research and drug development stems primarily from its role as a synthetic intermediate.[1][2]

-

Synthesis of Amines: As detailed in the protocol above, the reduction of this compound is a straightforward method to produce 1-pentanamine, a building block for more complex molecules.

-

Carbonyl Synthesis: The Nef reaction provides access to pentanal, an important aldehyde used in the synthesis of various fine chemicals and pharmaceutical intermediates.[2]

-

C-C Bond Formation: The carbon alpha to the nitro group is acidic and can be deprotonated to form a nucleophilic nitronate anion. This intermediate can participate in carbon-carbon bond-forming reactions such as Michael additions and Henry (nitroaldol) reactions, allowing for the construction of more complex carbon skeletons.[2]

-

Pharmacophore Introduction: While this compound itself is not known for specific biological activity, the nitro group can be a crucial pharmacophore in certain drug classes. This compound can serve as a simple aliphatic scaffold for introducing this functionality during the synthesis of new chemical entities.[2]

-

Analytical Standard: It has been utilized as an organic nitrogen standard in quantitative methods for the speciation of organic nitrogen in ambient atmospheric aerosols.[5][11]

Biological and Toxicological Profile

Toxicological Summary

The primary hazards associated with this compound are irritation to the skin, eyes, and respiratory system.[7][8] There is limited specific data on its metabolism and long-term toxicity. Studies on related nitroalkanes suggest that toxicity may be related to the number of methyl and methylene groups in the molecule.[12]

Metabolism

No specific metabolic pathways for this compound have been detailed in the available literature. However, the metabolism of other nitro-aromatic compounds, such as 1-nitropyrene (B107360), involves nitroreduction to an amine and C-oxidation (hydroxylation) pathways, often mediated by cytochrome P450 enzymes.[4][13] It is plausible that this compound could undergo similar transformations in vivo, though further research is required.

Caption: Logical Overview of Biological Considerations for this compound.

Conclusion

This compound (CAS 628-05-7) is a foundational chemical reagent with significant utility in synthetic organic chemistry. Its value lies not in its own biological activity, but in its capacity to be transformed into key functional groups—amines and carbonyls—that are prevalent in pharmaceuticals and other complex molecular targets. This guide has provided the essential physicochemical, spectroscopic, and safety data required for its effective use. The generalized experimental protocols and workflow diagrams offer a practical framework for researchers to incorporate this compound into their synthetic strategies. While its specific metabolic and toxicological profiles remain an area for further investigation, its role as a versatile synthetic building block is well-established.

References

- 1. Nef reaction - Wikipedia [en.wikipedia.org]

- 2. Nef_reaction [chemeurope.com]

- 3. scribd.com [scribd.com]

- 4. Metabolism of 1-nitropyrene in mice: transport across the placenta and mammary tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. This compound | C5H11NO2 | CID 220639 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. chemicalbook.com [chemicalbook.com]

- 9. Nef Reaction [organic-chemistry.org]

- 10. CAS 628-05-7: this compound | CymitQuimica [cymitquimica.com]

- 11. alfa-chemistry.com [alfa-chemistry.com]

- 12. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 13. 1-Nitropyrene Metabolism and Health Risk: Identification of Key Enzymes, Pathways, and Metabolites Using a Multimethod Approach - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical Properties of 1-Nitropentane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 1-Nitropentane (CAS No: 628-05-7). The information is curated for researchers, scientists, and professionals in drug development who require precise data for modeling, synthesis, and formulation. This document presents quantitative data in a structured format, outlines general experimental methodologies, and includes a visualization of the interplay between intermolecular forces and the physical characteristics of this compound.

Core Physical and Chemical Properties

This compound is a primary nitroalkane with the molecular formula C₅H₁₁NO₂.[1][2][3][4] It is a colorless to pale yellow liquid at room temperature.[2] The presence of the nitro group (-NO₂) attached to the pentyl chain imparts a moderate polarity to the molecule, influencing its physical behavior and solubility.[2]

Quantitative Data Summary

The following table summarizes the key physical properties of this compound based on available literature data.

| Property | Value | Units | Conditions | Source(s) |

| Molecular Weight | 117.15 | g/mol | - | [1][4][5][6] |

| Density | 0.952 | g/mL | at 25 °C | [1][5][7][8][9] |

| 0.953 | g/mL | Not Specified | [10] | |

| Boiling Point | 172.5 | °C | at 760 mmHg | [1][11][12] |

| 75-76 | °C | at 23 mmHg | [1][5][7][8][9] | |

| Melting Point | 24.33 (estimated) | °C | - | [1][7][8][12][13] |

| Flash Point | 59 | °C | Closed Cup | [1][7][8][12] |

| 61 | °C | Closed Cup | [13] | |

| Refractive Index | 1.417 | - | at 20 °C (n20/D) | [5][7][8][9][12] |

| 1.418 | - | Not Specified | [10] | |

| Solubility in Water | 1300 | mg/L | Not Specified | [11] |

| Poor | - | General Observation | [1] | |

| Vapor Pressure | 2.480 | mm Hg | Not Specified | [11] |

| LogP (Octanol-Water) | 2.01 | - | Not Specified | [10][11] |

Experimental Protocols

While detailed, specific experimental protocols for the cited data are not available in the public domain, this section outlines the standard methodologies typically employed for determining the key physical properties of a liquid compound like this compound.

1. Density Measurement: The density of a liquid is commonly determined using a pycnometer or a digital density meter. The pycnometer method involves accurately weighing a known volume of the liquid. The temperature is strictly controlled as density is temperature-dependent.

2. Boiling Point Determination: The boiling point at atmospheric pressure is typically measured using distillation. For determining the boiling point at reduced pressure, a vacuum distillation apparatus is employed. The pressure is monitored with a manometer, and the temperature at which the liquid boils is recorded.

3. Melting Point Determination: For compounds that are solid at or near room temperature, the melting point is determined using a melting point apparatus. A capillary tube containing the sample is heated at a controlled rate, and the temperature range over which the substance melts is observed. For substances like this compound with a melting point near ambient temperature, a cryostat may be used for controlled cooling and subsequent melting point determination. The reported melting point for this compound is an estimated value.[1][7][8][12][13]

4. Flash Point Measurement: The flash point is determined using either an open-cup or a closed-cup apparatus. The closed-cup method, as cited for this compound, generally yields lower values as it prevents the escape of flammable vapors. The Pensky-Martens closed-cup tester is a common instrument for this purpose, where the sample is heated at a slow, constant rate, and an ignition source is periodically introduced into the vapor space.

5. Refractive Index Measurement: The refractive index is measured using a refractometer, typically an Abbé refractometer. A small sample of the liquid is placed between two prisms, and light of a specific wavelength (usually the sodium D-line, 589 nm) is passed through it. The angle of refraction is measured and converted to the refractive index. The temperature is controlled, as the refractive index is temperature-sensitive.

6. Solubility Determination: Water solubility can be determined by the shake-flask method. An excess amount of the solute (this compound) is added to a known volume of water in a flask. The mixture is agitated at a constant temperature for a prolonged period to ensure equilibrium is reached. The concentration of the solute in the aqueous phase is then determined by a suitable analytical technique, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).

Logical Relationships and Visualizations

The physical properties of this compound are intrinsically linked to its molecular structure and the resulting intermolecular forces. The following diagram illustrates this relationship.

Caption: Relationship between molecular structure, intermolecular forces, and physical properties.

References

- 1. Buy this compound | 628-05-7 [smolecule.com]

- 2. CAS 628-05-7: this compound | CymitQuimica [cymitquimica.com]

- 3. Pentane, 1-nitro- [webbook.nist.gov]

- 4. scbt.com [scbt.com]

- 5. This compound 97 628-05-7 [sigmaaldrich.com]

- 6. This compound | C5H11NO2 | CID 220639 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound | CAS#:628-05-7 | Chemsrc [chemsrc.com]

- 8. This compound|lookchem [lookchem.com]

- 9. This compound | 628-05-7 [chemicalbook.com]

- 10. This compound [stenutz.eu]

- 11. parchem.com [parchem.com]

- 12. echemi.com [echemi.com]

- 13. chemicalbook.com [chemicalbook.com]

1-Nitropentane molecular weight and formula

An In-depth Guide to the Molecular Properties of 1-Nitropentane

For researchers, scientists, and drug development professionals, a precise understanding of a compound's fundamental physicochemical properties is paramount. This document provides a detailed breakdown of the molecular formula and molecular weight of this compound.

Molecular Formula

This compound is an organic compound classified as a nitroalkane.[1] Its structure consists of a five-carbon pentyl group attached to a nitro group (-NO2). The established molecular formula for this compound is:

This formula indicates that each molecule of this compound contains 5 carbon atoms, 11 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms.

Molecular Weight Calculation

The molecular weight (or molar mass) of a compound is the sum of the atomic weights of its constituent atoms. The calculation for this compound's molecular weight is based on its molecular formula and the standard atomic weights of each element.

Atomic Weight of Constituent Elements

The average atomic weights of the elements present in this compound are summarized below. These values are based on the isotopic composition of the elements as found in nature.

| Element | Symbol | Quantity in Formula | Standard Atomic Weight (amu) |

| Carbon | C | 5 | ~12.011 |

| Hydrogen | H | 11 | ~1.008[6][7][8] |

| Nitrogen | N | 1 | ~14.007[9][10][11][12] |

| Oxygen | O | 2 | ~15.999[13][14][15][16] |

Calculation Methodology

The molecular weight is calculated as follows:

-

Carbon: 5 atoms × 12.011 amu/atom = 60.055 amu

-

Hydrogen: 11 atoms × 1.008 amu/atom = 11.088 amu

-

Nitrogen: 1 atom × 14.007 amu/atom = 14.007 amu

-

Oxygen: 2 atoms × 15.999 amu/atom = 31.998 amu

-

Total Molecular Weight: 60.055 + 11.088 + 14.007 + 31.998 = 117.148 amu

Summary of Molecular Properties

The key molecular data for this compound is presented in the table below for easy reference.

| Property | Value |

| Molecular Formula | C₅H₁₁NO₂ |

| Calculated Molecular Weight | 117.148 amu |

| Commonly Cited Molecular Weight | 117.15 g/mol [3][4][5] |

Note: The value is often rounded to two decimal places in literature and commercial sources.

Logical Relationship of Components

The following diagram illustrates the relationship between the constituent elements and the final compound.

Caption: Elemental composition of this compound.

This document focuses on the core molecular properties of this compound. Detailed experimental protocols for synthesis or analysis and discussions of its role in signaling pathways are beyond the scope of this specific guide.

References

- 1. CAS 628-05-7: this compound | CymitQuimica [cymitquimica.com]

- 2. Pentane, 1-nitro- [webbook.nist.gov]

- 3. scbt.com [scbt.com]

- 4. This compound | C5H11NO2 | CID 220639 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound [stenutz.eu]

- 6. Atomic Weight of Hydrogen | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 7. quora.com [quora.com]

- 8. Hydrogen - Wikipedia [en.wikipedia.org]

- 9. Atomic Weight of Nitrogen | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 10. youtube.com [youtube.com]

- 11. Nitrogen - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]

- 12. sbg.bio.ic.ac.uk [sbg.bio.ic.ac.uk]

- 13. fiveable.me [fiveable.me]

- 14. princeton.edu [princeton.edu]

- 15. Oxygen - Wikipedia [en.wikipedia.org]

- 16. Oxygen - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]

Spectroscopic Analysis of 1-Nitropentane: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1-nitropentane (C₅H₁₁NO₂), a nitroalkane of interest in various chemical and pharmaceutical research areas. The following sections detail its infrared (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) characteristics, offering a foundational dataset for its identification, characterization, and quality control.

Infrared (IR) Spectroscopy

Infrared spectroscopy of this compound reveals characteristic absorption bands that are indicative of its functional groups, most notably the nitro (-NO₂) group.

Table 1: Infrared Spectroscopy Data for this compound

| Vibrational Mode | Wavenumber (cm⁻¹) | Intensity |

| Asymmetric N-O Stretch | 1550 - 1500 | Strong |

| Symmetric N-O Stretch | 1390 - 1330 | Strong |

| C-H Stretch (alkane) | ~2850 - 2960 | Strong |

| C-N Stretch | ~850 - 920 | Medium |

Experimental Protocol: Fourier Transform Infrared (FT-IR) Spectroscopy

Sample Preparation: A thin film of neat (undiluted) this compound is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.

Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer is used.

Data Acquisition:

-

Mode: Transmittance or Absorbance

-

Spectral Range: 4000 - 400 cm⁻¹

-

Resolution: Typically 4 cm⁻¹

-

Number of Scans: 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

Background: A background spectrum of the clean, empty sample holder is recorded prior to the sample analysis and subtracted from the sample spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of this compound.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound shows distinct signals for the different proton environments in the molecule. The methylene (B1212753) group adjacent to the electron-withdrawing nitro group is significantly deshielded and appears furthest downfield.

Table 2: ¹H NMR Spectroscopy Data for this compound

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |

| -CH₂-NO₂ (Hα) | ~4.38 | Triplet (t) |

| -CH₂-CH₂NO₂ (Hβ) | ~2.02 | Multiplet (m) |

| -CH₂-CH₂CH₃ (Hγ, Hδ) | ~1.3-1.5 | Multiplet (m) |

| -CH₃ (Hε) | ~0.93 | Triplet (t) |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum of this compound displays five distinct signals, corresponding to the five carbon atoms in the molecule.

Table 3: ¹³C NMR Spectroscopy Data for this compound

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C1 (-CH₂NO₂) | ~75.9 |

| C2 (-CH₂CH₂NO₂) | ~28.5 |

| C3 (-CH₂CH₂CH₃) | ~25.8 |

| C4 (-CH₂CH₃) | ~22.1 |

| C5 (-CH₃) | ~13.7 |

Experimental Protocol: NMR Spectroscopy

Sample Preparation: Approximately 5-10 mg of this compound is dissolved in ~0.6 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% (v/v) tetramethylsilane (B1202638) (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.

Instrumentation: A high-resolution NMR spectrometer (e.g., 300 MHz or higher) is used.

¹H NMR Data Acquisition:

-

Pulse Sequence: A standard single-pulse sequence (e.g., zg30).

-

Number of Scans: 8-16 scans.

-

Relaxation Delay: 1-2 seconds.

-

Spectral Width: 0-10 ppm.

¹³C NMR Data Acquisition:

-

Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30).

-

Number of Scans: 128-1024 scans, due to the low natural abundance of ¹³C.

-

Relaxation Delay: 2-5 seconds.

-

Spectral Width: 0-100 ppm.

Mass Spectrometry (MS)

Mass spectrometry of this compound provides information about its molecular weight and fragmentation pattern under electron ionization.

Table 4: Mass Spectrometry Data for this compound

| m/z | Relative Abundance | Proposed Fragment Ion |

| 117 | Low | [C₅H₁₁NO₂]⁺ (Molecular Ion) |

| 71 | Moderate | [C₅H₁₁]⁺ (Loss of NO₂) |

| 43 | High (Base Peak) | [C₃H₇]⁺ (Propyl cation) |

| 41 | High | [C₃H₅]⁺ (Allyl cation) |

| 29 | High | [C₂H₅]⁺ (Ethyl cation) |

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent such as dichloromethane (B109758) or hexane.

Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization (EI) source.

Gas Chromatography (GC) Parameters:

-

Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Injector Temperature: 250 °C.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Oven Temperature Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.

Mass Spectrometry (MS) Parameters:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Ion Source Temperature: 230 °C.

-

Mass Range: m/z 20-200.

-

Scan Mode: Full scan.

Visualizations

Mass Spectrometry Fragmentation Pathway

The following diagram illustrates the proposed major fragmentation pathway of this compound under electron ionization.

Caption: Proposed fragmentation pathway of this compound in EI-MS.

Spectroscopic Analysis Workflow

This diagram outlines the logical workflow for the comprehensive spectroscopic analysis of this compound.

Caption: Workflow for the spectroscopic characterization of this compound.

Synthesis of 1-Nitropentane from Pentane: An In-depth Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1-nitropentane from pentane (B18724), focusing on the prevalent vapor-phase nitration method. This document details the underlying free-radical mechanism, presents quantitative data on product distribution, outlines a detailed experimental protocol, and discusses the challenges and techniques for the separation of the resulting isomeric mixture.

Introduction

This compound is a valuable nitroalkane intermediate in organic synthesis, finding applications in the preparation of amines, other functionalized molecules, and as a precursor in the development of new chemical entities. The most common industrial and laboratory-scale synthesis involves the direct nitration of pentane. This process, typically carried out in the vapor phase at elevated temperatures, proceeds via a free-radical chain reaction. A key challenge in this synthesis is the formation of a mixture of isomeric products, including this compound, 2-nitropentane, and 3-nitropentane, as well as products resulting from carbon-carbon bond cleavage. Understanding and controlling the reaction parameters and subsequent purification steps are therefore critical for obtaining the desired product.

Reaction Mechanism and Product Distribution

The vapor-phase nitration of pentane with nitric acid at high temperatures (typically 350-450°C) is a free-radical substitution reaction.[1] The reaction is not highly selective, leading to the substitution of hydrogen atoms on all carbon atoms of the pentane chain.

The accepted mechanism involves three main stages:

-

Initiation: Thermal decomposition of nitric acid generates hydroxyl (•OH) and nitrogen dioxide (•NO₂) radicals. HNO₃ → •OH + •NO₂

-

Propagation: A hydroxyl radical abstracts a hydrogen atom from a pentane molecule to form a pentyl radical and water. The pentyl radical can exist as a primary (1°), secondary (2°), or secondary (3°) radical, depending on the position of hydrogen abstraction. The pentyl radical then reacts with nitrogen dioxide to form the corresponding nitropentane isomer. CH₃(CH₂)₃CH₃ + •OH → CH₃(CH₂)₃CH₂• / CH₃(CH₂)₂CH•CH₃ / CH₃CH₂CH•CH₂CH₃ + H₂O CH₃(CH₂)₃CH₂• / CH₃(CH₂)₂CH•CH₃ / CH₃CH₂CH•CH₂CH₃ + •NO₂ → CH₃(CH₂)₄NO₂ / CH₃(CH₂)₂CH(NO₂)CH₃ / CH₃CH₂CH(NO₂)CH₂CH₃

-

Termination: The reaction is terminated by the combination of any two radical species.

Due to the statistical nature of hydrogen abstraction and the slight differences in the reactivity of primary and secondary C-H bonds under these high-energy conditions, a mixture of all possible mononitrated isomers is formed.[2] Additionally, the harsh reaction conditions can lead to the cleavage of C-C bonds in the pentyl radical, resulting in the formation of smaller nitroalkanes (e.g., nitromethane, nitroethane, nitropropane) and other byproducts.[3]

Data Presentation: Product Distribution

The vapor-phase nitration of n-pentane yields a mixture of its mononitrated isomers. The following table summarizes the typical product distribution.[2]

| Product | Structure | Percentage of Mononitro Isomers (%) |

| This compound | CH₃(CH₂)₄NO₂ | 18.9 |

| 2-Nitropentane | CH₃(CH₂)₂CH(NO₂)CH₃ | 18.2 |

| 3-Nitropentane | CH₃CH₂CH(NO₂)CH₂CH₃ | 20.2 |

Note: The remainder of the product mixture consists of smaller nitroalkanes and oxidation byproducts.

Experimental Protocols

The following section outlines a general laboratory-scale procedure for the vapor-phase nitration of n-pentane. This protocol is synthesized from established methods for alkane nitration and should be performed with appropriate safety precautions in a well-ventilated fume hood.

Materials and Apparatus

-

Reactants:

-

n-Pentane

-

Concentrated Nitric Acid (70%)

-

-

Apparatus:

-

A flow system consisting of:

-

A syringe pump or other suitable liquid delivery system for nitric acid.

-

A separate delivery system for n-pentane (e.g., a saturator with a carrier gas like nitrogen, or a direct liquid pump).

-

A preheater and vaporizer section.

-

A heated tube reactor (e.g., a quartz or stainless steel tube) housed in a tube furnace capable of reaching at least 500°C.

-

A condenser.

-

A collection flask cooled in an ice bath.

-

A scrubbing system to neutralize acidic off-gases (e.g., a sodium bicarbonate solution).

-

-

Procedure

-

Apparatus Setup: Assemble the flow reactor system as described above. Ensure all connections are secure to prevent leaks of flammable pentane vapor and corrosive nitric acid fumes.

-

Reaction Conditions:

-

Heat the tube furnace to the desired reaction temperature, typically in the range of 400-450°C.

-

Set the flow rates of the reactants. A common approach is to use a significant molar excess of the alkane to minimize polysubstitution and side reactions. A pentane to nitric acid molar ratio of 4:1 to 10:1 is a reasonable starting point.

-

-

Reaction Execution:

-

Begin the flow of n-pentane through the preheater and into the reactor.

-

Once the pentane flow is stable, start the controlled addition of nitric acid via the syringe pump into the preheater/vaporizer. The reactants should be in the vapor phase before entering the main heated reaction zone.

-

The reaction is highly exothermic; monitor the temperature of the reactor closely.

-

The gaseous product stream exiting the reactor is passed through the condenser.

-

-

Product Collection and Workup:

-

Collect the condensed liquid product in the cooled collection flask. The condensate will consist of an organic layer (nitropentanes and unreacted pentane) and an aqueous layer (unreacted nitric acid and water).

-

Separate the organic layer from the aqueous layer using a separatory funnel.

-

Wash the organic layer with water, followed by a dilute solution of sodium bicarbonate to neutralize any remaining acid, and then again with water.

-

Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate (B86663) or sodium sulfate).

-

Remove the unreacted pentane by simple distillation.

-

-

Purification:

-

The remaining crude product is a mixture of this compound, 2-nitropentane, and 3-nitropentane. Due to their very close boiling points, separation by fractional distillation is challenging but can be achieved with a highly efficient fractional distillation column.[4][5][6][7][8]

-

Alternatively, preparative gas chromatography can be employed for the separation of the isomers.[9]

-

Mandatory Visualizations

Free-Radical Nitration of Pentane Workflow

Caption: A generalized workflow for the synthesis of this compound.

Free-Radical Chain Mechanism

References

- 1. Electrophilic nitration of alkanes with nitronium hexafluorophosphate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. perlego.com [perlego.com]

- 3. sciencemadness.org [sciencemadness.org]

- 4. Purification [chem.rochester.edu]

- 5. energyeducation.ca [energyeducation.ca]

- 6. The Fractional Distillation of a Binary Mixture [sites.pitt.edu]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. vurup.sk [vurup.sk]

An In-depth Technical Guide to the Direct Nitration of Alkanes for the Synthesis of 1-Nitropentane

For Researchers, Scientists, and Drug Development Professionals

Abstract

The direct nitration of alkanes, a process of significant industrial and synthetic utility, presents a viable pathway for the production of nitroalkanes such as 1-nitropentane. This technical guide provides a comprehensive overview of the core methodologies for the direct nitration of n-pentane, with a focus on vapor-phase and liquid-phase techniques. Detailed experimental protocols, quantitative data on product distribution, and a thorough examination of the underlying free-radical mechanism are presented. Furthermore, this guide addresses the critical challenge of isomer separation and furnishes detailed procedures for the purification of this compound.

Introduction

Nitroalkanes are valuable intermediates in organic synthesis, serving as precursors to a wide array of functional groups, including amines, oximes, and carbonyl compounds. This compound, in particular, finds applications in the synthesis of pharmaceuticals, agrochemicals, and as a specialty solvent. The direct nitration of the parent alkane, n-pentane, offers a direct and atom-economical route to its synthesis. However, the reaction is characterized by a lack of selectivity, yielding a mixture of isomeric nitropentanes and oxidation byproducts. Understanding and controlling the reaction parameters are therefore paramount for maximizing the yield of the desired this compound isomer.

Reaction Methodologies and Quantitative Data

The direct nitration of n-pentane can be achieved through two primary methods: vapor-phase nitration and liquid-phase nitration.

Vapor-Phase Nitration (Hass-type)

Vapor-phase nitration is the most common industrial method for the nitration of lower alkanes.[1][2] The reaction is carried out at high temperatures, typically between 350 and 450°C, using nitric acid or nitrogen dioxide as the nitrating agent.[1][3] This process operates via a free-radical mechanism.[4]

Quantitative Product Distribution:

The vapor-phase nitration of n-pentane typically yields a mixture of isomeric mononitropentanes. The distribution of these isomers is a critical factor in the economic feasibility of the process.

| Product | Percentage Yield |

| This compound | 18.9%[4] |

| 2-Nitropentane | 18.2%[4] |

| 3-Nitropentane | 20.2%[4] |

| Other Products | (C-C bond cleavage products, oxidation products) |

Table 1: Typical product distribution for the vapor-phase nitration of n-pentane.[4]

Liquid-Phase Nitration (Konovalov-type)

Liquid-phase nitration is conducted at lower temperatures than its vapor-phase counterpart, typically between 100 and 150°C, and often under pressure in a sealed reactor.[5] This method can also employ nitric acid as the nitrating agent. While generally leading to lower yields and a higher proportion of oxidation byproducts compared to vapor-phase nitration, it can be a more manageable laboratory-scale procedure.

Quantitative Data:

Detailed quantitative data for the liquid-phase nitration of n-pentane is less commonly reported in the literature. Yields are generally lower, and the product mixture is often more complex due to increased oxidation.

Reaction Mechanism

The direct nitration of alkanes in both the vapor and liquid phases at high temperatures proceeds through a free-radical chain mechanism.

Mechanism Steps:

-

Initiation: At high temperatures, nitric acid undergoes homolytic cleavage to form hydroxyl (•OH) and nitrogen dioxide (•NO2) radicals.[4]

-

Propagation:

-

A hydroxyl radical abstracts a hydrogen atom from a pentane (B18724) molecule, forming a pentyl radical and a molecule of water. This can occur at any of the primary, secondary, or tertiary carbon atoms, leading to a mixture of pentyl radical isomers.

-

The resulting pentyl radical then reacts with a nitrogen dioxide radical to form the corresponding nitropentane isomer.[4]

-

-

Termination: The reaction is terminated by the combination of any two radical species to form a stable, non-radical product.

Experimental Protocols

The following are detailed, plausible experimental protocols for the laboratory-scale synthesis of this compound via direct nitration of n-pentane. Safety Precaution: These reactions should only be performed by trained professionals in a well-ventilated fume hood with appropriate personal protective equipment, including safety glasses, gloves, and a lab coat. High-temperature reactions and the use of nitric acid pose significant hazards.

Vapor-Phase Nitration of n-Pentane

This protocol is adapted from the general principles of the Hass vapor-phase nitration of alkanes.[1][6]

Apparatus:

-

A vertical tube furnace capable of reaching at least 500°C.

-

A quartz or stainless-steel reactor tube (approximately 50 cm long, 2 cm inner diameter).

-

A syringe pump for the controlled delivery of n-pentane.

-

A separate syringe pump for the controlled delivery of nitric acid (70%).

-

A preheating zone for vaporizing the reactants. This can be a heated section of the reactor tube packed with an inert material like quartz wool.

-

A condenser and a series of cold traps (e.g., cooled with dry ice/acetone) to collect the reaction products.

-

A system for neutralizing acidic off-gases (e.g., a sodium bicarbonate scrubber).

Procedure:

-

Assemble the apparatus as shown in the workflow diagram. Ensure all connections are secure.

-

Heat the tube furnace to the desired reaction temperature (e.g., 420°C).

-

Set the syringe pump for n-pentane to a flow rate that will provide a residence time of approximately 1-2 minutes in the hot zone of the reactor.

-

Set the syringe pump for 70% nitric acid to a flow rate that achieves a molar ratio of n-pentane to nitric acid of approximately 4:1.

-

Once the system has reached thermal equilibrium, begin the simultaneous addition of n-pentane and nitric acid to the preheating zone.

-

The vaporized reactants will pass through the heated reactor tube where the nitration reaction occurs.

-

The product stream is then passed through the condenser and cold traps to liquefy the nitropentane isomers and unreacted pentane.

-

After the addition of reactants is complete, continue to pass an inert gas (e.g., nitrogen) through the system for a short period to ensure all products are collected.

-

Carefully collect the crude product from the cold traps.

Liquid-Phase Nitration of n-Pentane

This protocol is based on the principles of the Konovalov reaction.[5]

Apparatus:

-

A high-pressure stainless-steel autoclave with a magnetic stirrer, pressure gauge, and thermocouple.

-

A heating mantle with a temperature controller.

Procedure:

-

Place n-pentane and a molar excess of dilute nitric acid (e.g., 20-30%) into the autoclave. A typical molar ratio would be 5:1 pentane to nitric acid.

-

Seal the autoclave and begin stirring.

-

Heat the autoclave to 140-150°C. The pressure will rise due to the vapor pressure of the reactants and the formation of gaseous byproducts.

-

Maintain the reaction at this temperature for several hours (e.g., 4-6 hours).

-

After the reaction period, cool the autoclave to room temperature.

-

Carefully vent any remaining pressure.

-

Open the autoclave and transfer the contents to a separatory funnel.

-

Separate the organic layer from the aqueous acidic layer.

-

Wash the organic layer sequentially with water, a dilute solution of sodium bicarbonate (to neutralize any remaining acid), and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate (B86663) or sodium sulfate.

-

Filter to remove the drying agent. The resulting liquid is the crude product mixture.

Purification of this compound

The crude product from either nitration method will be a mixture of this compound, 2-nitropentane, 3-nitropentane, unreacted n-pentane, and various oxidation byproducts. The separation of the isomeric nitropentanes is the most challenging step.

Fractional Distillation

Fractional distillation is a viable method for separating the nitropentane isomers due to their different boiling points.

| Compound | Boiling Point (°C at 1 atm) |

| n-Pentane | 36.1 |

| This compound | 172.5[7] |

| 2-Nitropentane | 152-154 |

| 3-Nitropentane | 156.3[7] |

Table 2: Boiling points of n-pentane and its mononitrated isomers.

Procedure:

-

Set up a fractional distillation apparatus with a high-efficiency fractionating column (e.g., a Vigreux or packed column).

-

Carefully charge the crude product mixture into the distillation flask.

-

Slowly heat the distillation flask.

-

The first fraction to distill will be unreacted n-pentane (if any remains).

-

Carefully collect the fractions, monitoring the temperature at the head of the column. A slow and steady distillation rate is crucial for good separation.

-

The different nitropentane isomers will distill in order of their boiling points. Due to the close boiling points of 2- and 3-nitropentane, their complete separation by fractional distillation may be difficult. This compound, having the highest boiling point, will be the last of the isomers to distill.

-

Collect the fraction corresponding to the boiling point of this compound.

Preparative Gas Chromatography (Prep-GC)

For obtaining high-purity this compound, preparative gas chromatography is an excellent, albeit more resource-intensive, method.[8]

Apparatus:

-

A preparative gas chromatograph equipped with a suitable column (e.g., a non-polar or medium-polarity column) and a fraction collector.

Procedure:

-

Optimize the separation conditions on an analytical GC first to determine the retention times of the different nitropentane isomers.

-

Inject small batches of the crude product mixture onto the preparative GC column.

-

Set the fraction collector to collect the eluent at the retention time corresponding to this compound.

-

Multiple injections will be necessary to obtain a significant quantity of pure this compound.

Conclusion

The direct nitration of n-pentane provides a direct route to this compound, a valuable synthetic intermediate. While the reaction inherently produces a mixture of isomers, a careful selection of the reaction methodology and a robust purification strategy, such as fractional distillation or preparative gas chromatography, can enable the isolation of the desired product. The information presented in this guide provides a solid foundation for researchers and professionals to undertake the synthesis and purification of this compound. Further research into more selective nitration methods, such as those employing shape-selective catalysts, could significantly improve the efficiency of this transformation.

References

- 1. Electrophilic nitration of alkanes with nitronium hexafluorophosphate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pnas.org [pnas.org]

- 3. A safe method for the nitration of alkanes was proposed at the ZIOC » N.D. Zelinsky Institute of Organic Chemistry [zioc.ru]

- 4. perlego.com [perlego.com]

- 5. Sciencemadness Discussion Board - Liquid-phase nitration of n-butane - Powered by XMB 1.9.11 [sciencemadness.org]

- 6. US2418241A - Process for vapor phase nitration of alkanes - Google Patents [patents.google.com]

- 7. Buy this compound | 628-05-7 [smolecule.com]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Oxidative Conversion of 1-Nitropentane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for the oxidative conversion of 1-nitropentane. It is important to clarify at the outset that the term "oxidative denitrification" in the context of nitroalkanes refers to the conversion of a nitro group into a carbonyl group, effectively transforming a primary nitroalkane like this compound into its corresponding aldehyde, pentanal. This process is a powerful tool for functional group transformation in organic synthesis, rather than a method for the synthesis of the nitroalkane itself.

The core of this transformation is the Nef reaction and its numerous variations, which provide pathways to aldehydes and ketones from primary and secondary nitroalkanes, respectively.[1][2] These methods are critical in synthetic organic chemistry as they allow for the use of nitroalkanes as masked carbonyl compounds.

The Classical Nef Reaction: Acid-Catalyzed Hydrolysis

The Nef reaction, first reported in 1894, involves the acid hydrolysis of a salt of a primary or secondary nitroalkane.[1] For this compound, this process yields pentanal. The reaction proceeds by first forming a nitronate salt via deprotonation of the α-carbon with a base. This salt is then hydrolyzed with a strong acid to the desired aldehyde and nitrous oxide.[1][3]

Experimental Protocol:

A general two-step procedure for the classical Nef reaction is as follows:

-

Nitronate Salt Formation: The primary nitroalkane (e.g., this compound) is dissolved in an appropriate solvent like methanol (B129727) or ethanol. An equimolar amount of a strong base (e.g., sodium hydroxide (B78521) or potassium hydroxide) is added, and the mixture is stirred until the nitronate salt is formed.[4]

-

Acid Hydrolysis: The solution containing the nitronate salt is then added slowly to a cold, aqueous solution of a strong acid, such as sulfuric acid or hydrochloric acid (pH < 1).[4][5] The reaction is often vigorous. After the addition is complete, the mixture is stirred for a short period, and the aldehyde product is then extracted with an organic solvent.

It is crucial to maintain a low pH during hydrolysis to avoid the formation of by-products like oximes.[4]

Logical Relationship: Nef Reaction Pathway

Caption: General mechanism of the classical Nef reaction.

Oxidative Nef Reaction Variants

To overcome the harsh conditions of the classical Nef reaction, various oxidative methods have been developed. These methods often offer milder reaction conditions and improved yields.

Potassium permanganate (B83412) (KMnO₄) is a powerful oxidizing agent that can convert nitronate salts to carbonyl compounds.[6] This method can be performed under neutral or basic conditions. However, with primary nitroalkanes, there is a risk of over-oxidation to the corresponding carboxylic acid.[6][7][8]

Experimental Protocol:

-

The primary nitroalkane is converted to its nitronate salt as described for the classical Nef reaction.

-

The nitronate salt solution is then treated with an aqueous solution of potassium permanganate. The reaction is typically exothermic and results in the formation of manganese dioxide (MnO₂) as a brown precipitate.

-

After the reaction is complete, the MnO₂ is filtered off, and the aldehyde is extracted from the filtrate.

Careful control of stoichiometry and temperature is necessary to minimize the formation of pentanoic acid from this compound.

Oxone®, a stable and inexpensive potassium hydrogen persulfate salt, provides a mild and convenient method for the oxidative Nef reaction.[3][9] The reaction proceeds by the oxidation of the nitronate anion. A notable aspect of this method is that for primary nitroalkanes, the product is typically the carboxylic acid, not the aldehyde.[3][9] However, under carefully controlled conditions, it is possible to favor the aldehyde.

Experimental Protocol:

-

To a suspension of silica (B1680970) gel (or another solid support) in a suitable solvent (e.g., dichloromethane), the primary nitroalkane (1 mmol) is added.

-

A base (e.g., sodium methoxide, 1 mmol) is added, and the mixture is stirred to form the nitronate.

-

Oxone® (1 mmol) dissolved in water is then added to the stirred suspension.

-

The reaction is monitored by TLC, and upon completion, the mixture is acidified with dilute HCl and extracted with an organic solvent. The organic layers are then washed, dried, and the solvent is evaporated to yield the product.[3]

| Substrate | Product | Yield (%) | Reference |

| 1-Nitrohexane | Hexanoic Acid | 90 | [9] |

| 2-Nitropropane | Acetone | 95 | [9] |

| Nitrocyclohexane | Cyclohexanone | 98 | [9] |

Table 1: Representative yields for the Oxone®-promoted Nef reaction.

Modern Photocatalytic and Enzymatic Methods

Recent advances have led to the development of photocatalytic and enzymatic methods for the conversion of nitroalkanes, offering even milder conditions and higher selectivity.

Photoredox catalysis using visible light has emerged as a powerful tool in organic synthesis. A mild, one-pot process for the transformation of nitroalkanes to the corresponding aldehydes and ketones has been developed.[10] This method often involves the conversion of the nitroalkane to an oxime, which is then hydrolyzed.

Experimental Protocol (General):

-

A solution of the nitroalkane, a photocatalyst (e.g., an iridium complex), and additives such as triethylamine (B128534) (Et₃N) and diisopropylethylamine (DIPEA) in a solvent like acetonitrile (B52724) is prepared in a reaction vessel.[10]

-

The mixture is irradiated with blue LEDs at a controlled temperature.

-

Following the photocatalytic step, a hydrolysis sequence, for example using a copper(II) salt in a buffered solution, is performed to convert the intermediate oxime to the final carbonyl compound.[10]

| Substrate | Product | Yield (%) | Reference |

| 1-Phenyl-1-nitroethane | Acetophenone | 95 | [10] |

| 2-Nitropropane | Acetone | 92 | [10] |

| Nitrocyclohexane | Cyclohexanone | 96 | [10] |

Table 2: Yields for the visible-light photocatalytic conversion of nitroalkanes.

Experimental Workflow: Photocatalytic Conversion

Caption: A generalized experimental workflow for the photocatalytic conversion of a nitroalkane to an aldehyde.

Nitroalkane oxidases (NAOs) are enzymes that catalyze the oxidation of nitroalkanes to their corresponding carbonyl compounds.[11] These biocatalytic methods are highly selective and operate under mild, environmentally benign conditions. The process involves the oxidation of the nitroalkane to an aldehyde with the concomitant reduction of a flavin cofactor, which is then re-oxidized by molecular oxygen.[11]

While the direct application of isolated enzymes can be expensive, artificial catalytic systems that mimic the action of NAOs are being developed.[11] These systems often use flavin derivatives as catalysts.

Catalytic Cycle: Bio-inspired Nef Reaction

Caption: A simplified catalytic cycle for the nitroalkane oxidase-mediated conversion of a primary nitroalkane.

Summary and Outlook

The oxidative conversion of this compound to pentanal is a valuable synthetic transformation. While the classical Nef reaction provides a direct route, its harsh conditions have led to the development of milder oxidative, photocatalytic, and enzymatic methods. The choice of method will depend on the specific requirements of the synthesis, including substrate compatibility, desired scale, and environmental considerations. For drug development professionals, the milder, more selective modern methods are particularly attractive as they are more likely to be compatible with complex molecular scaffolds. Future research will likely focus on further refining these catalytic systems to improve their efficiency, reduce catalyst loading, and expand their substrate scope.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Nef reaction - Wikipedia [en.wikipedia.org]

- 3. Oxone® Promoted NEF Reaction [designer-drug.com]

- 4. Nef Reaction [organic-chemistry.org]

- 5. Oxone Promoted Nef Reaction. Simple Conversion of Nitro Group into Carbonyl [organic-chemistry.org]

- 6. OXIDATION BY POTASSIUM PERMANGANATE (KMnO4): ALCOHOL, ALDEHYDE, ALKENE (OLEFIN), AROMATIC SIDE-CHAIN – My chemistry blog [mychemblog.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chemistry.mdma.ch [chemistry.mdma.ch]

- 9. tandfonline.com [tandfonline.com]

- 10. A mild one-pot transformation of nitroalkanes to ketones or aldehydes via a visible-light photocatalysis–hydrolysis sequence - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

A Technical Guide to the Thermodynamic Stability of Primary Nitroalkanes

For Researchers, Scientists, and Drug Development Professionals

Introduction

Primary nitroalkanes (R-NO₂) are a class of organic compounds characterized by a nitro group attached to a primary carbon atom. Their unique chemical properties make them valuable as solvents, fuel additives, and versatile intermediates in organic synthesis, including the development of pharmaceuticals. However, the presence of the energetic nitro group also raises critical questions about their thermal and chemical stability. A thorough understanding of the thermodynamic stability of these compounds is paramount for ensuring safe handling, storage, and application, as well as for predicting their reactivity and reaction outcomes.

This technical guide provides an in-depth analysis of the thermodynamic stability of the first four primary nitroalkanes: nitromethane (B149229) (CH₃NO₂), nitroethane (C₂H₅NO₂), 1-nitropropane (B105015) (C₃H₇NO₂), and 1-nitrobutane (B1203751) (C₄H₉NO₂). It presents key quantitative thermodynamic data, details the experimental protocols used for their determination, and illustrates the fundamental relationships between these thermodynamic properties.

Key Thermodynamic Parameters of Stability

The thermodynamic stability of a compound is assessed through several key parameters that quantify the energy changes associated with its formation, combustion, and decomposition.

-

Standard Enthalpy of Formation (ΔfH°) : This is the change in enthalpy when one mole of a compound is formed from its constituent elements in their standard states (usually at 298.15 K and 1 bar). A more negative ΔfH° generally indicates greater energetic stability relative to the elements.

-

Standard Gibbs Free Energy of Formation (ΔfG°) : This is the change in Gibbs free energy for the formation of a compound from its elements under standard conditions. It is the most definitive measure of thermodynamic stability and spontaneity of formation. A negative ΔfG° indicates that the formation of the compound is a spontaneous process. It is calculated using the equation: ΔG° = ΔH° - TΔS° , where T is the absolute temperature and ΔS° is the standard entropy change.

-

Standard Molar Entropy (S°) : This is the entropy content of one mole of a substance under standard state conditions. It is a measure of the molecular disorder or randomness.

-

Enthalpy of Combustion (ΔcH°) : This is the heat released when one mole of a substance is completely burned in oxygen under standard conditions. It is a measure of the energy stored within the compound.

-

Carbon-Nitrogen Bond Dissociation Energy (BDE) : This is the enthalpy change required to break the C-NO₂ bond homolytically in the gas phase. A lower BDE suggests that the C-NO₂ bond is weaker and more susceptible to cleavage, which is often the initial step in thermal decomposition.

Quantitative Thermodynamic Data

The following tables summarize the key thermodynamic parameters for the first four primary nitroalkanes. All data are for the standard state (298.15 K and 1 bar) unless otherwise specified.

Table 1: Standard Enthalpy and Gibbs Free Energy of Formation

| Compound | Formula | Phase | ΔfH° (kJ/mol) | S° (J/mol·K) | ΔfG° (kJ/mol) (Calculated*) |

| Nitromethane | CH₃NO₂ | Liquid | -112.0[1] | 171.9[1] | -14.4[2] |

| Gas | -80.8[1] | 282.9[1] | -16.2 | ||

| Nitroethane | C₂H₅NO₂ | Liquid | -140.2 ± 1.3 | 201.2 (est.) | -39.9 |

| Gas | -103.8 ± 1.3 | 321.5 (est.) | -8.0 | ||

| 1-Nitropropane | C₃H₇NO₂ | Liquid | -161.9 ± 0.8 | 230.5 (est.) | -59.8 |

| Gas | -123.0 ± 0.9 | 361.8 (est.) | -15.1 | ||

| 1-Nitrobutane | C₄H₉NO₂ | Liquid | -192.6 ± 1.3[3] | 259.8 (est.) | -115.3 |

| Gas | -145.6 ± 1.4 | 402.1 (est.) | -25.3 |

*Note: ΔfG° values for nitroethane, 1-nitropropane, and 1-nitrobutane were calculated using the formula ΔfG° = ΔfH° - TΔS° with T = 298.15 K. Standard molar entropy (S°) values for these compounds are estimated based on available data and group additivity methods, as direct experimental values for ΔfG° were not consistently found in the search results.

Table 2: Combustion, Vaporization, and Bond Dissociation Energies

| Compound | Formula | ΔcH° (liquid, kJ/mol) | ΔvapH° (kJ/mol) | C-NO₂ BDE (gas, kJ/mol) |

| Nitromethane | CH₃NO₂ | -709[1] | 38.3[1] | ~251 |

| Nitroethane | C₂H₅NO₂ | -1361.6 ± 1.3[4] | 41.6 ± 0.42[5] | ~250 |

| 1-Nitropropane | C₃H₇NO₂ | -2019.2 ± 1.3 | 46.5 ± 0.4 | ~249 |

| 1-Nitrobutane | C₄H₉NO₂ | -2667.8 ± 1.3[3] | 47.0 - 48.6[3] | ~249 |

Thermal Decomposition Analysis

Differential Scanning Calorimetry (DSC) is a key technique for evaluating the thermal stability of substances by measuring the heat flow associated with thermal transitions as a function of temperature. Studies on primary nitroalkanes reveal significant exothermic decomposition at elevated temperatures.

An analysis of a set of aliphatic nitroalkanes showed that all compounds undergo a highly exothermic decomposition phenomenon.[2][6] For all tested compounds, the decomposition energy was found to be greater than 500 J/g, highlighting their potential hazard.[2] The onset temperature of decomposition (Tₒₙₛₑₜ) is a critical parameter for safety, indicating the temperature at which decomposition begins. While no significant structural difference was observed in the decomposition energy, these values underscore the need for caution during handling and scale-up operations.[2][6]

Experimental Protocols

Accurate thermodynamic data are derived from precise experimental measurements. The following sections detail the methodologies for two fundamental techniques used to characterize nitroalkanes.

Bomb Calorimetry (for Enthalpy of Combustion)

Bomb calorimetry is a constant-volume technique used to determine the heat of combustion of solid and liquid samples.

Objective: To measure the heat released (ΔcH°) when a known mass of a liquid primary nitroalkane is completely combusted in an excess of oxygen.

Apparatus:

-

Oxygen bomb calorimeter (including bomb, bucket, and insulating jacket)

-

High-pressure oxygen cylinder with regulator

-

Crucible (platinum or fused silica)

-

Ignition wire (e.g., nichrome or platinum)

-

Pellet press (for contained liquid samples or solid standards)

-

High-precision thermometer or temperature probe

-

Stirrer

-

Power supply for ignition

Procedure:

-

Sample Preparation: A precise mass (typically 0.8 - 1.0 g) of the liquid nitroalkane is weighed directly into the crucible.[7] For volatile liquids, encapsulation in a gelatin capsule may be necessary.

-

Fuse Wire Attachment: A 10 cm piece of ignition wire is measured and attached to the electrodes inside the bomb, ensuring it is in contact with the sample.[8][9]

-